1-(2-Fluorobenzoyl)piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFWYMZCOPRZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Space Exploration of 1 2 Fluorobenzoyl Piperidine 4 Carboxamide
Retrosynthetic Analysis and Viable Synthetic Pathways for 1-(2-Fluorobenzoyl)piperidine-4-carboxamide
Retrosynthetic analysis involves working backward from the target molecule to identify potential precursors through a series of logical bond disconnections. fiveable.meamazonaws.com For this compound, the most logical disconnections are at the two amide bonds due to the reliability of amide bond formation reactions. amazonaws.comfishersci.co.uk
The primary disconnection is the C-N bond between the piperidine (B6355638) nitrogen and the benzoyl carbonyl carbon. This simplifies the target molecule into two key synthons: piperidine-4-carboxamide and a 2-fluorobenzoyl derivative (such as 2-fluorobenzoic acid or its acyl chloride). amazonaws.com This approach isolates the synthesis of the heterocyclic portion from the synthesis of the fluorinated aromatic portion, allowing for a convergent synthetic strategy. icj-e.org

The piperidine-4-carboxamide fragment is a crucial building block. Piperidines are significant structural components in many pharmaceuticals, and numerous methods for their synthesis have been developed. news-medical.netmdpi.com The synthesis of the carboxamide derivative can be approached from several commercially available starting materials.
One common pathway begins with piperidine-4-carboxylic acid or its esters. chemicalbook.com The synthesis involves the conversion of the carboxylic acid functional group into a primary amide. This typically requires protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to prevent self-reaction during the activation of the carboxylic acid. whiterose.ac.uk Following amidation, the protecting group is removed under acidic conditions to yield the desired piperidine-4-carboxamide.
Another established route starts from 4-cyanopiperidine (B19701). google.com The synthesis of 4-cyanopiperidine itself can proceed from piperidine-4-carbamide. google.com The cyano group can then be hydrolyzed to the primary carboxamide under either acidic or basic conditions. This method offers an alternative pathway that avoids protection-deprotection steps for the piperidine nitrogen.
More advanced strategies for constructing the piperidine ring itself include the reductive cyclization of 6-oxoamino acid derivatives or the intramolecular cyclization of halogenated amides. whiterose.ac.uknih.gov
Table 1: Selected Synthetic Strategies for Piperidine-4-carboxamide
| Starting Material | Key Transformation(s) | Notes |
|---|---|---|
| Piperidine-4-carboxylic acid | N-protection (e.g., Boc), Carboxylic acid activation, Amidation, N-deprotection | A versatile and common laboratory-scale method. chemicalbook.comwhiterose.ac.uk |
| 4-Cyanopiperidine | Nitrile hydrolysis (acidic or basic) | A more direct route, potentially avoiding protection steps. google.com |
The formation of the amide bond between the 2-fluorobenzoyl moiety and the piperidine-4-carboxamide intermediate is the final key step in the synthesis. researchgate.net This transformation can be achieved through several reliable methods, primarily involving the activation of the carboxylic acid. fishersci.co.ukluxembourg-bio.com
The most direct method is the Schotten-Baumann reaction, which utilizes an activated carboxylic acid derivative, typically 2-fluorobenzoyl chloride. fishersci.co.uk This acyl chloride readily reacts with the secondary amine of the piperidine ring, usually in an aprotic solvent and in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. fishersci.co.uk
Alternatively, direct coupling of 2-fluorobenzoic acid with piperidine-4-carboxamide can be mediated by a wide range of peptide coupling reagents. researchgate.netluxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. fishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To improve yields and minimize side reactions, particularly potential epimerization if chiral centers are present, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comunica.it More modern phosphonium (B103445) or uronium-based reagents (e.g., BOP, HBTU) also facilitate this transformation with high efficiency. luxembourg-bio.com
Table 2: Common Reagents for Benzoyl Amide Linkage Formation
| Reagent Class | Example(s) | Mechanism | Common Conditions |
|---|---|---|---|
| Acyl Halides | 2-Fluorobenzoyl chloride | Acylation of the amine | Aprotic solvent (DCM, THF), Base (Et₃N, Pyridine) fishersci.co.uk |
| Carbodiimides | EDC, DCC | Formation of O-acylisourea intermediate | Aprotic solvent (DMF, DCM), often with HOBt additive fishersci.co.ukunica.it |
| Phosphonium Salts | BOP, PyBOP | Formation of active ester | Aprotic solvent (DMF, CH₃CN), Base (DIPEA) luxembourg-bio.com |
A classic and widely used method for introducing fluorine is the Balz-Schiemann reaction. This process starts with 2-aminobenzoic acid (anthranilic acid), which undergoes diazotization with nitrous acid to form a diazonium salt. The subsequent thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt introduces the fluorine atom at the 2-position.
Nucleophilic aromatic substitution (SNAr) is another powerful strategy. rsc.org This requires a substrate with a good leaving group (e.g., chlorine or a nitro group) at the 2-position and an activating group (such as a nitro group) positioned ortho or para to it. Reaction with a fluoride (B91410) source, such as potassium fluoride, often in a polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst, replaces the leaving group with fluorine. google.com
More recent methodologies include the deoxyfluorination of 2-hydroxybenzoic acid using reagents like DAST or Deoxo-Fluor. Additionally, synthetic routes that generate benzoyl fluorides directly from phenols have been developed, proceeding through a dearomatization-rearomatization strategy. rsc.org
Table 3: Methods for the Synthesis of 2-Fluorobenzoyl Precursors
| Method | Starting Material | Key Reagents |
|---|---|---|
| Balz-Schiemann Reaction | 2-Aminobenzoic acid | NaNO₂, HBF₄, Heat |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chlorobenzoic acid derivative (with activating group) | KF, Polar aprotic solvent (DMSO, DMF) google.com |
| Deoxyfluorination | 2-Hydroxybenzoic acid | DAST, Deoxo-Fluor |
Optimization of Reaction Conditions for Yield and Purity of this compound
Achieving high yield and purity is a central goal in chemical synthesis, requiring careful optimization of reaction parameters. umi.ac.id For a multi-step synthesis, each transformation must be fine-tuned to maximize the output of the desired product while minimizing the formation of impurities.
The choice of solvent can profoundly influence reaction rates and outcomes. rsc.org In the final amide coupling step, polar aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) are commonly employed. fishersci.co.ukunica.it These solvents effectively dissolve the reactants and intermediates without interfering with the reaction mechanism. The kinetics of related reactions, such as the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine, have been shown to be sensitive to solvent properties, including polarity and hydrogen-bond donating ability. rsc.org Solvents capable of hydrogen bonding can assist in the departure of the leaving group, potentially altering the rate-determining step of the reaction. rsc.org
Catalysis plays a vital role in many of the synthetic steps. In the amide coupling reaction, additives like HOBt or 4-dimethylaminopyridine (B28879) (DMAP) can be considered catalysts as they accelerate the reaction and suppress side-product formation. luxembourg-bio.com For the synthesis of precursors, various catalysts may be employed. For instance, the intramolecular cyclization of amino-aldehydes to form piperidines can be catalyzed by cobalt(II) complexes. mdpi.com Similarly, Lewis bases such as 2-fluoropyridine (B1216828) have been shown to be effective in the activation of amides for cyclization reactions. nih.gov
Rigorous purification and characterization are essential to ensure the identity and purity of the synthetic intermediates and the final product. A combination of techniques is typically used at each stage of the synthesis.
Common purification methods include extraction, crystallization, and chromatography. chemicalbook.com Aqueous acidic and basic washes are used to remove unreacted starting materials and reagents. unica.it Crystallization from an appropriate solvent system is often an effective method for purifying solid compounds. For mixtures that are difficult to separate by crystallization, column chromatography on silica (B1680970) gel is the method of choice. chemicalbook.comrsc.org
The structural confirmation of the synthesized compounds relies on a suite of spectroscopic techniques. emanresearch.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. nih.gov For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons (with coupling to the fluorine atom), the piperidine ring protons, the CH proton of the isopropyl group, and the amide NH protons. The ¹³C NMR spectrum would confirm the presence of the two distinct carbonyl carbons and the carbon atoms of the aromatic and piperidine rings. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. researchgate.net The spectrum of the final product would exhibit characteristic absorption bands for the N-H stretch of the primary amide and strong C=O stretching vibrations for both the benzoyl amide and the primary carboxamide. unica.it
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the molecule. mdpi.com Fragmentation patterns observed in the mass spectrum can offer additional structural information.
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (7.1-7.5 ppm) showing C-H and F-H coupling; Signals for piperidine protons (1.5-4.0 ppm); Signal for carboxamide NH₂; Signal for benzoyl amide linkage. nih.govmdpi.com |
| ¹³C NMR | Signals for two distinct C=O groups (~165-175 ppm); Signals for aromatic carbons (one directly bonded to F will show a large C-F coupling constant); Signals for piperidine carbons. nih.gov |
| IR (cm⁻¹) | N-H stretching bands (~3200-3400 cm⁻¹); C=O stretching bands for both amides (~1630-1680 cm⁻¹). unica.itresearchgate.net |
| HRMS | Molecular ion peak corresponding to the exact mass of the C₁₆H₂₁FN₂O₂ formula. mdpi.com |
Divergent and Convergent Synthesis of Analogues and Derivatives of this compound
The generation of libraries of this compound analogues relies on both divergent and convergent synthetic strategies. These methodologies provide efficient pathways to a wide array of derivatives for structure-activity relationship (SAR) studies.
A convergent synthesis approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For analogues of this compound, this could involve preparing a substituted piperidine-4-carboxamide core and a separate activated benzoic acid derivative. These two fragments are then coupled, often via amide bond formation, to yield the final product. This strategy is highly efficient for creating diversity, as various pre-synthesized fragments can be mixed and matched. For instance, a multicomponent "click chemistry" reaction can be used to prepare a linker or a specific motif which is then coupled to the main scaffold. nih.gov
In contrast, a divergent synthesis begins with a common intermediate that already contains the core scaffold, such as 1-(2-fluorobenzoyl)piperidine-4-carboxylic acid. This central molecule is then subjected to a variety of reactions to introduce diversity at different positions. This method is particularly useful for exploring modifications at a specific site, such as the carboxamide nitrogen.
Libraries of Derivatives Modifying the Benzoyl Ring and Carboxamide Nitrogen
Systematic modification of the benzoyl ring and the terminal carboxamide nitrogen allows for a thorough exploration of the chemical space around the core scaffold.
Benzoyl Ring Modification: While the 2-fluoro substitution is a key feature, its electronic and steric properties can be modulated by introducing additional substituents or by replacing the entire benzoyl moiety. The phenyl(piperidin-4-yl)methanone (B1296144) fragment is recognized as a privileged structure in medicinal chemistry. nih.gov Synthetic strategies often involve the coupling of a functionalized piperidine with a desired benzoyl chloride or benzoic acid. nih.gov For example, analogues could be synthesized using different fluorobenzoyl isomers (e.g., 4-fluorobenzoyl) or by introducing other groups like sulfamoyl moieties, as seen in the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. nih.gov These modifications can significantly alter the electronic properties and interaction capabilities of this part of the molecule.
Carboxamide Nitrogen Modification: A divergent approach is highly effective for creating libraries with diverse substituents on the carboxamide nitrogen. A common strategy starts with an activated carboxylic acid intermediate, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, which is then coupled with a wide array of primary or secondary amines. nih.gov This amide coupling reaction, often facilitated by reagents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI), allows for the introduction of various groups, including substituted benzylamines and piperazines. nih.gov This approach has been successfully used to generate extensive libraries of piperidine-4-carboxamide derivatives, enabling a detailed investigation of how different substituents at this position influence the molecule's properties. nih.govresearchgate.net
| Starting Amine | Resulting N-Substituent | Reference |
|---|---|---|
| 3-Methoxyphenylpiperazine | 4-(3-Methoxyphenyl)piperazin-1-yl | nih.gov |
| 2-Chlorobenzylamine | (2-Chlorobenzyl)amino | nih.gov |
| 4-Methylbenzylamine | (4-Methylbenzyl)amino | nih.gov |
| 4-Fluorobenzylamine | (4-Fluorobenzyl)amino | nih.gov |
Exploration of Substituents on the Piperidine Core
Introducing substituents onto the piperidine ring itself adds three-dimensional complexity and allows for the exploration of new interaction vectors. Various synthetic methods have been developed for accessing stereochemically defined substituted piperidines. ajchem-a.comnih.gov
Common strategies include:
Hydrogenation of Substituted Pyridines : This is a foundational method for creating the piperidine core. Catalytic hydrogenation of appropriately substituted pyridines can yield piperidines with defined stereochemistry, which can then be N-acylated with 2-fluorobenzoyl chloride. nih.govmdpi.com
Cyclization Reactions : Intramolecular cyclization of linear precursors is another powerful tool. For example, a diastereoselective reductive cyclization of amino acetals can be used to control the stereochemistry of the resulting piperidine ring. nih.gov
Multi-component Reactions : Methods like the vinylogous Mannich reaction can assemble multi-substituted chiral piperidines from simple starting materials, offering a rapid route to complex cores. rsc.org
Bioisosteric Replacements within the Piperidine-4-carboxamide Scaffold
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to modulate a compound's characteristics. drughunter.comdrugdesign.org This approach can be applied to various parts of the this compound structure.
Amide Bond Bioisosteres: The amide bond is susceptible to enzymatic hydrolysis in vivo. Replacing it with more stable mimics can improve pharmacokinetic properties. Common non-classical bioisosteres for the amide group include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles. drughunter.comnih.govnih.govcambridgemedchemconsulting.com These rings can mimic the trans conformation and hydrogen bonding capabilities of the amide bond while offering greater metabolic stability. nih.govcambridgemedchemconsulting.com For example, the synthesis of 1,2,4-oxadiazole-containing analogues can serve as a viable strategy for amide bond replacement. nih.gov
Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced to alter properties like lipophilicity, basicity, and metabolic stability. cambridgemedchemconsulting.com Spirocyclic systems are emerging as effective bioisosteres for the piperidine ring. For instance, 2-azaspiro[3.3]heptane and the more recent 1-azaspiro[3.3]heptane have been proposed as piperidine mimetics. researchgate.net These bicyclic scaffolds can offer improved metabolic stability and subtly different three-dimensional arrangements of substituents. cambridgemedchemconsulting.comresearchgate.net
| Scaffold | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Piperidine | Common six-membered N-heterocycle. | Well-established chemistry. | researchgate.net |
| 2-Azaspiro[3.3]heptane | Bicyclic, more rigid structure. | Can reduce lipophilicity, may alter metabolic profile. | cambridgemedchemconsulting.comresearchgate.net |
| 1-Azaspiro[3.3]heptane | Isomeric bicyclic scaffold. | Improved metabolic stability over 2-azaspiro[3.3]heptane, lower lipophilicity than piperidine. | researchgate.net |
Stereochemical Considerations in the Synthesis of this compound and its Analogues
While the parent compound, this compound, is achiral, the introduction of substituents on the piperidine ring (as discussed in section 2.3.2) creates one or more stereocenters, making stereocontrol a critical aspect of synthesis.
The stereoselective synthesis of substituted piperidines is a well-researched area. nih.govnih.govrsc.org Key strategies often focus on controlling the relative and absolute stereochemistry of substituents on the ring. For instance, the catalytic hydrogenation of a disubstituted pyridine (B92270) often leads preferentially to the more thermodynamically stable cis-isomer. rsc.org Subsequent chemical transformations, such as base-mediated epimerization, can then be used to access the corresponding trans-diastereomer. researchgate.net
Furthermore, chiral auxiliaries or catalysts can be employed to achieve enantioselective synthesis. A double reductive amination sequence using a planar chiral organometallic complex as a chiral auxiliary has been shown to exert complete control over the stereoselectivity, yielding a single diastereoisomeric product. rsc.org Similarly, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer highly efficient routes to stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov The choice of synthetic route and the reaction conditions are paramount in determining the final stereochemical outcome, which is essential for producing specific, conformationally defined analogues. rsc.orgrsc.org
Molecular Target Identification and Validation for 1 2 Fluorobenzoyl Piperidine 4 Carboxamide
High-Throughput Screening Methodologies for Biological Target Elucidation
High-throughput screening (HTS) represents the initial step in identifying potential biological targets for a compound of interest. nih.gov This approach involves the rapid, automated testing of a compound against a large number of biological assays, which can be broadly categorized as biochemical or cell-based. nih.govewadirect.com The objective is to identify "hits"—instances where the compound demonstrates a significant and reproducible effect in a particular assay, thereby suggesting an interaction with a specific target or pathway. sbpdiscovery.org For 1-(2-Fluorobenzoyl)piperidine-4-carboxamide, HTS would provide the foundational data needed to guide further investigation into its specific molecular interactions.
Cell-based assays are powerful tools for screening compounds in a physiologically relevant environment. These assays measure the effect of a compound on a cellular process or pathway. nih.gov Reporter gene assays are a prominent type of cell-based screen where a reporter gene, such as luciferase or green fluorescent protein (GFP), is placed under the control of a specific transcriptional response element. nih.govnih.gov When a signaling pathway is activated or inhibited by a compound, it results in a measurable change in the expression of the reporter protein. nih.gov
To identify the targets of this compound, it could be screened against a panel of cell lines engineered with different reporter gene constructs, each representing a key signaling pathway (e.g., NF-κB, NRF2, CREB). frontiersin.org A significant change in luminescence or fluorescence upon treatment would indicate that the compound modulates that specific pathway, thus narrowing the search for its direct molecular target.
Table 1: Illustrative Data from a Reporter Gene Assay Screen
This table shows hypothetical results for this compound in a panel of reporter gene assays, indicating its potential activity in specific cellular pathways.
| Pathway Reporter | Reporter Gene | Compound Concentration | % Pathway Activation (vs. Control) |
| NF-κB | Luciferase | 10 µM | 8% |
| CREB | Luciferase | 10 µM | 150% |
| NRF2 | Luciferase | 10 µM | 12% |
| AP-1 | Luciferase | 10 µM | 5% |
| STAT3 | Luciferase | 10 µM | 165% |
Biochemical assays provide a more direct method for identifying molecular targets by testing a compound's effect on purified proteins, such as enzymes or receptors, in an in-vitro setting. nih.gov These assays are crucial for determining if a compound directly interacts with a protein to either inhibit its activity or interfere with its ability to bind its natural ligand. nih.gov
Enzyme inhibition assays would involve incubating this compound with a panel of purified enzymes (e.g., kinases, proteases, phosphatases) and measuring the enzyme's activity. A reduction in activity would suggest the compound is an inhibitor. nih.govnih.gov Similarly, receptor binding assays, often using a radiolabeled or fluorescently tagged ligand, would determine if the compound can displace the known ligand from its receptor, indicating competitive binding. nih.gov These screens can rapidly identify high-affinity interactions and provide quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), for promising interactions.
Table 2: Representative Data from a Biochemical Screening Panel
This table presents hypothetical inhibition data for this compound against a selection of purified enzymes, highlighting potential direct targets.
| Enzyme Target | Assay Type | IC50 (nM) |
| Cyclooxygenase-2 (COX-2) | Inhibition Assay | >10,000 |
| Carbonic Anhydrase II | Inhibition Assay | 8,500 |
| Janus Kinase 2 (JAK2) | Inhibition Assay | 45 |
| Dihydrofolate Reductase (DHFR) | Inhibition Assay | >10,000 |
| p38 MAP Kinase | Inhibition Assay | 72 |
Ligand-Target Engagement Profiling of this compound
Following the identification of potential targets from HTS, it is critical to validate these interactions and characterize the binding event in detail. Ligand-target engagement profiling uses sensitive biophysical techniques to confirm direct physical binding, determine the kinetics and thermodynamics of the interaction, and verify that this binding occurs within a cellular context. rsc.orgnih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. harvard.edu In a typical SPR experiment to validate a target for this compound, the purified target protein (the ligand) is immobilized on a sensor chip. washington.edu The compound (the analyte) is then flowed over the surface at various concentrations. The binding event causes a change in the refractive index at the sensor surface, which is measured in real-time and displayed as a sensorgram. ox.ac.uk This data allows for the precise determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. harvard.edu
Table 3: Example Kinetic Parameters from SPR Analysis
This table shows hypothetical kinetic and affinity data for the interaction between this compound and a putative protein target, as would be determined by SPR.
| Analyte | Immobilized Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | Target Protein X | 2.1 x 10^5 | 8.4 x 10^-4 | 4.0 |
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. nih.gov This provides a complete thermodynamic profile of the interaction between a ligand and its target. In an ITC experiment, this compound would be titrated into a sample cell containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, offering deep insight into the forces driving the interaction. nih.gov
Table 4: Illustrative Thermodynamic Profile from ITC Measurement
This table provides a hypothetical thermodynamic signature for the binding of this compound to its target, as determined by ITC.
| Interacting Pair | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) |
| Compound + Target Protein X | 5.2 | 1.05 | -9.8 | -1.5 | -11.3 |
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a native cellular environment. nih.govnih.gov The principle behind CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability. frontiersin.org To apply this to this compound, intact cells or cell lysates would be treated with the compound. The samples are then heated across a range of temperatures, and the remaining soluble protein is quantified, often by Western blot or mass spectrometry. researchgate.net A positive result is observed as a shift to a higher melting temperature (Tm) for the target protein in the presence of the compound, providing direct evidence of target engagement in live cells. rsc.org
Table 5: Representative CETSA Data for Target Engagement
This hypothetical data illustrates the thermal stabilization of a target protein in the presence of this compound, confirming cellular target engagement.
| Target Protein | Treatment | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Target Protein X | Vehicle (DMSO) | 48.2 °C | N/A |
| Target Protein X | 10 µM Compound | 52.5 °C | +4.3 °C |
| Control Protein Y | Vehicle (DMSO) | 61.5 °C | N/A |
| Control Protein Y | 10 µM Compound | 61.7 °C | +0.2 °C |
Specificity and Selectivity Assessment of this compound
The specificity and selectivity of a compound are crucial determinants of its therapeutic potential and safety profile. This involves assessing its binding affinity for its primary target relative to other related and unrelated biological molecules. For this compound, direct experimental data on its specificity and selectivity is limited. However, insights can be drawn from closely related analogs.
Sigma receptors are a unique class of intracellular proteins found in various tissues, particularly in the central nervous system, and are implicated in a range of cellular functions and disease states. The high affinity of a close structural analog suggests that sigma receptors are a probable molecular target for this compound.
Table 1: Binding Affinity of N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide for Sigma Receptors
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (sigma-2/sigma-1) |
|---|---|---|
| Sigma-1 | 3.4 nM | 120 |
| Sigma-2 | 408 nM |
Data derived from in vitro studies using guinea pig brain membranes. nih.gov
Chemoproteomics is a powerful set of techniques used to identify the full spectrum of protein targets of a small molecule within a complex biological system, such as a cell lysate or a whole organism. nih.govnih.gov This methodology is invaluable for understanding a compound's mechanism of action and for identifying potential off-targets that could lead to unexpected biological effects or toxicity.
Currently, there are no specific chemoproteomics studies published in the scientific literature that profile the off-target interactions of this compound. Such studies would be instrumental in building a comprehensive understanding of its biological activity and selectivity.
Mechanism of Action Studies of 1 2 Fluorobenzoyl Piperidine 4 Carboxamide at a Molecular and Cellular Level
Elucidation of Binding Modes and Interaction Dynamics with Identified Targets
While the specific targets of 1-(2-Fluorobenzoyl)piperidine-4-carboxamide are not definitively identified, research on analogous compounds offers significant insights into potential binding interactions. Studies on related piperidine (B6355638) carboxamides have identified targets such as human carbonic anhydrases (hCAs) and the Plasmodium falciparum proteasome. nih.govnih.gov
Key Residue Interactions, Hydrogen Bonding Networks, and Salt Bridges
In studies of similar 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides targeting human carbonic anhydrase II (hCA II), specific interactions within the enzyme's active site have been detailed. For instance, the carbonyl group linked to the piperidine ring has been observed forming a hydrogen bond with the amino acid residue Q92. nih.gov Additionally, the amino group of the carboxamide "tail" can form hydrogen bonds with the backbone of P200. nih.gov
In the context of the P. falciparum proteasome, a potent analog (SW584) of a piperidine carboxamide series was found to bind non-covalently in a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, a location distal from the catalytic threonine residue. nih.gov This binding is highly specific due to species differences in this pocket between the parasite and human proteasomes. nih.gov Although the exact hydrogen bonding network for this compound is not known, the carboxamide and benzoyl moieties present potential sites for such interactions.
Table 1: Potential Key Residue Interactions Based on Analog Studies
| Interacting Moiety of Analog | Target Protein | Key Interacting Residue(s) | Type of Interaction |
|---|---|---|---|
| Carbonyl group on piperidine ring | Human Carbonic Anhydrase II | Q92 | Hydrogen Bond |
| Amino group of carboxamide tail | Human Carbonic Anhydrase I | P201 | Hydrogen Bond |
| Amino group of carboxamide tail | Human Carbonic Anhydrase II | P200 | Hydrogen Bond |
Hydrophobic Interactions and Conformational Adaptations Upon Binding
Hydrophobic interactions are crucial for the binding of piperidine carboxamide derivatives. In the hCA II binding pocket, the piperidine ring of analogous compounds can engage in hydrophobic contacts with residues such as V135 and L141. nih.gov The benzylamine (B48309) portion of some derivatives has also been shown to establish hydrophobic contacts with V135. nih.gov
Similarly, for other analogs targeting hCA I, the piperidine ring makes hydrophobic contacts with P202, A121, and F91. nih.gov The aromatic ring of a 2-methylbenzyl group in one analog was found to establish aromatic and hydrophobic interactions with W5. nih.gov
Upon binding, it is likely that both the ligand and the target protein undergo conformational adaptations to achieve an optimal fit. For instance, molecular dynamics simulations of a derivative in the hCA II active site showed the 2-methylbenzylamine (B130908) moiety moving toward V135 to establish hydrophobic contacts, which in turn caused the loss of a hydrogen bond with another residue. nih.gov This illustrates the dynamic nature of the binding process and the interplay between different types of molecular interactions.
Impact of this compound on Protein Function and Regulation
The functional consequences of ligand binding are a critical aspect of its mechanism of action. Based on studies of related compounds, this compound could potentially modulate protein function through enzymatic inhibition or allosteric regulation, leading to conformational changes in the target protein.
Enzymatic Turnover Rate Modulation and Allosteric Regulation
Piperidine carboxamides have been identified as effective enzyme inhibitors. For example, a series of these compounds were shown to inhibit the chymotrypsin-like activity of the P. falciparum 20S proteasome β5 subunit (Pf20Sβ5). nih.gov This inhibition directly impacts the proteasome's ability to degrade proteins, which is essential for the parasite's survival. nih.gov
In the case of human carbonic anhydrases, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have demonstrated potent inhibitory activity, with some derivatives showing low nanomolar efficacy against cytosolic (hCA II) and tumor-associated (hCA IX and XII) isoforms. nih.gov This inhibition would reduce the enzyme's turnover rate of its substrate, bicarbonate.
The binding of a piperidine carboxamide analog to a site on the proteasome distal from the catalytic threonine suggests a potential allosteric mechanism of regulation. nih.gov By binding to this allosteric site, the inhibitor can induce conformational changes that are transmitted to the active site, thereby modulating its activity without directly occupying it.
Conformational Changes in the Target Protein Induced by Ligand Binding
The binding of a ligand to a protein invariably induces some degree of conformational change in the protein structure. As observed in molecular dynamics simulations of a piperidine carboxamide analog with hCA II, the binding event can cause shifts in the positions of amino acid residues and the ligand itself to optimize interactions. nih.gov These subtle changes in the protein's three-dimensional structure can have significant effects on its function, such as altering the geometry of the active site and affecting its catalytic efficiency.
Downstream Cellular Pathway Analysis Following Target Engagement by this compound
While direct studies on the downstream cellular effects of this compound are not available, research on similar N-(piperidine-4-yl)benzamide derivatives provides clues. One such derivative, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, was found to be a potent antitumor agent against the HepG2 hepatocarcinoma cell line. researchgate.net
This compound was shown to induce cell cycle arrest through a p53/p21-dependent pathway. researchgate.net Further analysis revealed that it inhibited the expression of cyclin B1 and p-Rb, while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). researchgate.net This suggests that if this compound were to engage similar targets, it could potentially modulate cell cycle progression and activate tumor suppressor pathways.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides |
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide |
Signaling Cascade Perturbations in Cellular Models
The primary molecular target of compounds structurally related to this compound is the 20S proteasome, a multi-catalytic enzyme complex responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. Specifically, these inhibitors have been shown to target the β5 subunit of the P. falciparum proteasome (Pf20S), which exhibits chymotrypsin-like activity. nih.gov
Inhibition of this crucial cellular machine leads to significant perturbations in downstream signaling cascades. The most immediate and direct consequence of proteasome inhibition is the disruption of protein homeostasis, or proteostasis. By blocking the degradation of proteins tagged with ubiquitin, the inhibitor causes a rapid accumulation of polyubiquitinated proteins within the cell. nih.govacs.org This buildup of proteins that would normally be degraded triggers a cellular stress response.
In various cellular models, the inhibition of the proteasome is known to activate the unfolded protein response (UPR), a pathway that is initiated in response to stress in the endoplasmic reticulum (ER). The accumulation of misfolded and ubiquitinated proteins is a major trigger for the UPR.
While specific signaling pathway perturbations for this exact compound are not detailed, the accumulation of ubiquitinated proteins is a key indicator of target engagement and the initial event in a cascade of cellular responses to proteasome inhibition.
Table 1: Key Cellular Effects of Proteasome Inhibition by Analogous Compounds
| Cellular Process Affected | Observation in Cellular Models | Consequence |
| Protein Degradation | Blockade of the proteasome's chymotrypsin-like activity. | Accumulation of polyubiquitinated proteins. nih.govacs.org |
| Cellular Stress Response | Induction of the unfolded protein response (UPR). | Disruption of cellular homeostasis. |
| Parasite Viability | Inhibition of parasite growth at multiple life cycle stages. | Parasite death. nih.gov |
Gene Expression and Protein Level Changes Attributed to Target Modulation
The modulation of the proteasome by inhibitors such as this compound is expected to lead to significant changes in both gene expression and protein levels as the cell attempts to respond to the induced stress.
The most direct and observable change at the protein level is the accumulation of polyubiquitinated proteins. nih.govacs.org This occurs because the proteasome is unable to degrade these tagged proteins, leading to their buildup. This can be visualized experimentally through techniques such as Western blotting using anti-ubiquitin antibodies.
While a specific proteomics analysis for a piperidine carboxamide proteasome inhibitor in P. falciparum is not available, studies on other antimalarial compounds have shown that drug-induced stress can lead to widespread changes in the parasite's proteome. For instance, treatment of P. falciparum with the isocryptolepine derivative ICL-M resulted in the differential expression of 112 proteins. plos.org Key pathways affected included those related to ribosomes, the proteasome itself, and various metabolic processes. plos.org It is plausible that inhibition of the proteasome would trigger a similarly complex and widespread alteration of the proteome, as the cell struggles to cope with the disruption to protein degradation.
Table 2: Representative Protein Level Changes in P. falciparum in Response to Drug-Induced Stress *
| Protein Category | Change in Expression Level | Potential Implication |
| Ribosomal Proteins | Downregulated | Impaired protein synthesis as a response to stress. plos.org |
| Proteasome Subunits | Upregulated | A compensatory mechanism to overcome inhibition. plos.org |
| Metabolic Enzymes | Upregulated/Downregulated | Disruption of metabolic pathways and energy production. plos.org |
| Heat Shock Proteins | Upregulated | Cellular attempt to manage misfolded proteins. |
Note: This table is illustrative of the types of changes observed in P. falciparum under drug-induced stress and is based on findings from a study on an isocryptolepine derivative, not a direct proteasome inhibitor. plos.org
Reversibility and Irreversibility of this compound Binding
Research on potent analogs of piperidine carboxamides has indicated that these compounds act as non-covalent inhibitors of the proteasome. frontiersin.org Non-covalent binding implies that the inhibitor does not form a permanent, chemical bond with its target enzyme. This is in contrast to covalent inhibitors, which form a stable bond, often leading to irreversible inhibition.
The reversible nature of non-covalent inhibitors means that their binding to the enzyme is an equilibrium process. The inhibitor can associate with and dissociate from the enzyme's active site. The strength of this interaction is typically quantified by the dissociation constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites at equilibrium.
The reversibility of an inhibitor's binding can be determined experimentally through various biochemical assays. One common method is to measure the recovery of enzyme activity after removal of the inhibitor. If the enzyme activity can be restored by diluting the enzyme-inhibitor complex, it suggests that the inhibitor is reversible. More advanced techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can also be used to directly measure the binding and dissociation kinetics of an inhibitor to its target protein, providing definitive evidence of reversibility.
For non-covalent inhibitors, the binding is characterized by intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, rather than a chemical bond. frontiersin.org This allows for a dynamic interaction where the inhibitor can be displaced from the active site, for example, by a substrate with a higher affinity. The non-covalent and thus reversible binding of piperidine carboxamide analogs to the proteasome is a key feature of their mechanism of action.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 1 2 Fluorobenzoyl Piperidine 4 Carboxamide Analogues
Systematic Exploration of Chemical Modifications on Target Binding Affinity and Efficacy
Systematic modification of the 1-(2-Fluorobenzoyl)piperidine-4-carboxamide scaffold has yielded significant insights into the structural requirements for target binding and efficacy. Research across various targets, such as kinases and other enzymes, has illuminated the roles of each molecular component.
The benzoyl moiety is a key structural feature, and substituents on this ring can significantly modulate activity. The position and nature of these substituents influence electronic and steric properties, which in turn affect interactions with biological targets.
The presence and position of a fluorine atom on the benzoyl ring are critical. In studies of related 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com Shifting a substituent from the ortho to the meta or para position can drastically alter biological activity. For instance, in a series of N-Boc piperazinyl benzamides, the para-substituted analogue showed the highest antiplasmodial activity and selectivity, while the meta derivative was only moderately active. mdpi.com
In other related series, such as benzothiazole-phenyl analogues, various substitutions on a phenylsulfonyl group attached to the piperidine (B6355638) nitrogen have been explored. These include electron-withdrawing groups like trifluoromethyl and cyano, as well as halogens like bromo and fluoro. nih.gov Such modifications are used to fine-tune the electronic properties of the aromatic ring and its interaction with target proteins. The introduction of fluorine can also impact metabolic stability and membrane permeability, key aspects of a compound's pharmacokinetic profile. nih.gov
Table 1: Impact of Benzoyl Ring Substitution on Activity in Analogue Series Note: This table is illustrative, based on findings from related but distinct chemical series.
| Compound Series | Substituent Position | Substituent | Observed Activity Trend | Reference |
|---|---|---|---|---|
| N-Piperazinyl Benzamides | para | -F | Highest activity | mdpi.com |
| N-Piperazinyl Benzamides | meta | -F | Moderate activity | mdpi.com |
| Phenoxybenzamides | para | -F (on phenoxy) | Advantageous effect | mdpi.com |
The piperidine ring serves as a central scaffold, and its structure is vital for the correct orientation of the pharmacophoric groups. researchgate.netnih.gov Modifications to this ring, including its point of attachment and stereochemistry, have profound effects on activity.
The substitution pattern on the piperidine ring is a critical determinant of biological function. In a study of compounds designed to induce a senescence-like phenotype in melanoma cells, the piperidine-3-carboxamide regioisomer was active, whereas the corresponding piperidine-4-carboxamide analogue was found to be inactive. acs.org This highlights that the spatial arrangement of the carboxamide group relative to the rest of the molecule is crucial for target engagement. Furthermore, replacing the piperidine ring with smaller nitrogen-containing heterocycles, such as pyrrolidine (B122466) or azetidine, led to a gradual decrease in activity, indicating that the six-membered piperidine ring is optimal in that series. acs.org
Stereochemistry can also play a significant role, particularly when chiral centers are introduced into the piperidine ring or its substituents. nih.gov Although not always impacting basicity or lipophilicity, stereoisomerism can lead to pronounced variations in crystal packing (affecting solubility) and metabolic degradation rates. nih.gov The design of potent dual PPARα/γ agonists based on piperidine-4-carboxylic acid scaffolds also underscores the importance of the piperidine core in orienting substituents for optimal receptor binding. nih.govresearchgate.net
The carboxamide group is a common feature in bioactive molecules, often participating in key hydrogen bonding interactions with the target protein. Modifications to this functional group and its substituents can fine-tune binding affinity and selectivity.
In a series of human carbonic anhydrase inhibitors based on a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold, the "tail" portion of the molecule, represented by the amide substituent, was systematically varied. nih.gov By introducing substituted piperazines and benzylamines at this position, researchers could modulate interactions with both hydrophilic and hydrophobic regions of the enzyme's active site. This "tail approach" proved effective in achieving potent and selective inhibition of cancer-related carbonic anhydrase isoforms. nih.gov The flexibility and hydrogen-bonding capacity of the groups attached to the carboxamide nitrogen are key to optimizing these interactions.
The conversion of the amide functionality itself can also be explored. For example, cyclization of piperidine carboxamides can lead to different heterocyclic structures, such as piperidin-3-yl-oxathiazol-2-ones, which may possess entirely different biological activities. researchgate.net
Table 2: Effect of Carboxamide "Tail" Modification in a Carbonic Anhydrase Inhibitor Series Based on the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold.
| Amide Substituent (Tail) | Target Isoforms | Key Finding | Reference |
|---|---|---|---|
| Substituted Piperazines | hCA IX, hCA XII | Achieved potent and selective inhibition | nih.gov |
| Substituted Benzylamines | hCA IX, hCA XII | Enhanced interactions with the active site | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For series based on the this compound scaffold, QSAR models can provide valuable insights for designing new, more potent analogues.
QSAR models are developed using a dataset of compounds with known activities. For piperidine carboxamide derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. dntb.gov.uaresearchgate.netresearchgate.net These methods generate models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules. researchgate.net
The process begins by aligning the series of molecules based on a common substructure. Then, various molecular descriptors are calculated. Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are used to build a mathematical equation linking these descriptors to the biological activity. nih.gov
The robustness and predictive power of the generated models are assessed through rigorous statistical validation. Internal validation techniques like leave-one-out (LOO) cross-validation (yielding a Q² value) are commonly used. researchgate.net External validation, where the model's ability to predict the activity of a separate test set of compounds is evaluated, is also critical to ensure the model's reliability. researchgate.net
A validated QSAR model can be a powerful tool for predicting the activity of novel, yet-to-be-synthesized compounds. nih.gov The graphical output of 3D-QSAR models, known as contour maps, provides a visual representation of the SAR. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might indicate that a bulky, electron-withdrawing group is favored in a specific region of the molecule. researchgate.netresearchgate.net
However, the predictive power of a QSAR model is confined to its "applicability domain." This domain is defined by the chemical space of the compounds used to build the model (the training set). nih.gov Predictions for compounds that are structurally very different from those in the training set are likely to be unreliable. Therefore, defining the applicability domain is essential for the effective use of QSAR models in guiding the design of new analogues within the this compound series.
Conformational Analysis and Bioactive Conformation Elucidation
The spatial arrangement of a molecule, or its conformation, is critical to its interaction with a biological target. For analogues of this compound, conformational analysis is a key step in understanding their biological activity. This analysis aims to identify the low-energy conformations the molecule is likely to adopt in solution and, most importantly, to elucidate the "bioactive conformation"—the specific three-dimensional shape the ligand assumes when it binds to its target protein. ub.edu
The ultimate goal is to correlate a specific conformation with biological activity. While molecules in solution exist as an ensemble of various conformations, it is often a single, specific conformation that is responsible for the interaction with a biological target. ub.edu Studies have shown that for many drug-like molecules, the bioactive conformation is often a low-energy state, typically within 3 kcal/mol of the most stable conformation in solution. ub.edu By comparing the conformational preferences of highly active analogues with those of inactive ones, researchers can build a hypothesis about the required bioactive conformation. This knowledge is invaluable for the rational design of new, more potent compounds with improved selectivity and physicochemical properties. mdpi.comnih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
In the process of lead optimization, the goal is to improve the potency and selectivity of a compound while maintaining or improving its drug-like properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are two crucial metrics used to guide this process for analogues of this compound. nih.govwikipedia.org These metrics help assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. csmres.co.uk
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It provides a way to compare the affinity of molecules while accounting for their size. csmres.co.uk A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target. It is often suggested that a lead optimization program should maintain an LE value of 0.3 or higher. sciforschenonline.org
Lipophilic Efficiency (LLE or LiPE) evaluates the potency of a compound relative to its lipophilicity (logP or logD). wikipedia.org The formula is typically expressed as: LLE = pIC₅₀ - logP. wikipedia.org Since high lipophilicity is often associated with poor solubility, high metabolic turnover, and non-specific toxicity, the goal is to increase potency without a corresponding large increase in lipophilicity. wikipedia.orgnih.gov An LLE value between 5 and 7, or even higher, is often targeted for promising drug candidates. wikipedia.orgcsmres.co.uk
These metrics are particularly useful when analyzing a series of analogues. By calculating and comparing LE and LLE, medicinal chemists can identify which modifications are leading to "quality" improvements in potency, rather than simply increasing affinity by adding greasy, lipophilic groups. csmres.co.uk For example, an increase in potency that is accompanied by a disproportionate increase in lipophilicity would result in a poor LLE value, flagging the compound as potentially problematic for further development. sciforschenonline.org
The table below illustrates how these metrics could be applied to a hypothetical series of analogues during lead optimization.
| Compound ID | Modification | pIC₅₀ | logP | Heavy Atoms (HA) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |
| A-1 | Parent Compound | 6.5 | 2.8 | 21 | 0.42 | 3.7 |
| A-2 | Added methyl group | 6.8 | 3.3 | 22 | 0.42 | 3.5 |
| A-3 | Added hydroxyl group | 7.2 | 2.6 | 22 | 0.45 | 4.6 |
| A-4 | Bioisosteric replacement | 7.8 | 2.7 | 20 | 0.53 | 5.1 |
Note: Data is hypothetical and for illustrative purposes only.
In this example, compound A-2 shows a modest potency gain, but its LLE decreases, suggesting the improvement is driven by increased lipophilicity. In contrast, compounds A-3 and A-4 show significant improvements in both potency and efficiency metrics, making them more promising candidates for further development.
Impact of Fluorine Substitution on Biological Activity and Physicochemical Properties
The strategic placement of fluorine atoms is a common and powerful tool in medicinal chemistry to modulate the properties of drug candidates, and analogues of this compound are no exception. The introduction of fluorine can have profound effects on a molecule's physicochemical properties, which in turn influences its biological activity, pharmacokinetics, and metabolic stability. nih.gov
One of the most significant effects of fluorine is the modulation of basicity (pKa). The highly electronegative fluorine atom can lower the pKa of nearby basic centers, such as the piperidine nitrogen. nih.govdntb.gov.ua The magnitude of this effect is dependent on the number of fluorine atoms and their distance from the basic center. nih.govresearchgate.net This change in basicity can alter a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with the biological target.
Furthermore, the fluorine atom can influence biological activity directly through interactions with the target protein. The C-F bond can act as a hydrogen bond acceptor and can participate in favorable dipole-dipole or other electrostatic interactions within the protein's binding pocket, potentially increasing binding affinity. nih.gov The introduction of fluorine also alters the conformation of the molecule due to steric and electronic effects, which can pre-organize the ligand into its bioactive conformation. researchgate.net
The following table summarizes the typical effects of fluorine substitution on key properties relevant to drug design.
| Property | Effect of Fluorine Substitution | Rationale |
| Basicity (pKa) | Decreases pKa of nearby amines | Inductive electron-withdrawing effect of the fluorine atom. nih.govdntb.gov.ua |
| Lipophilicity (logP) | Generally increases, but context-dependent | Fluorine is more lipophilic than hydrogen; however, conformational and electronic effects can lead to complex outcomes. researchgate.net |
| Metabolic Stability | Often increases | The C-F bond is very strong and resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s), thus blocking metabolic hotspots. nih.gov |
| Binding Affinity | Can increase | Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with the target protein. nih.gov |
| Membrane Permeability | Can be enhanced | Changes in lipophilicity and pKa can improve the balance required for passive diffusion across cell membranes. nih.gov |
| Aqueous Solubility | Can decrease or increase | The effect is a complex interplay between changes in lipophilicity and crystal lattice energy (related to melting point). nih.gov |
Computational Chemistry and Rational Design Principles Applied to 1 2 Fluorobenzoyl Piperidine 4 Carboxamide
Molecular Docking and Virtual Screening for Novel Ligands
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For 1-(2-Fluorobenzoyl)piperidine-4-carboxamide, docking studies can elucidate its binding mode within a target's active site, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to its binding affinity.
Virtual screening leverages molecular docking on a large scale, computationally screening vast libraries of compounds against a target protein to identify potential "hits." dergipark.org.tr A virtual library could be constructed containing numerous derivatives of this compound, with modifications to the fluorobenzoyl ring, the piperidine (B6355638) core, or the carboxamide group. By docking these derivatives, researchers can prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing, significantly accelerating the early stages of drug discovery. researchgate.net
A critical aspect of molecular docking is the accurate prediction of the ligand's binding conformation, or "pose." Docking algorithms generate numerous possible poses and then use a scoring function to rank them. nih.gov Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. They can be broadly categorized as force-field-based, empirical, or knowledge-based.
For derivatives of this compound, different scoring functions might be employed to rank potential binding poses. The choice of scoring function can influence the outcome of a virtual screening campaign, and often a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions.
| Derivative of this compound | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Parent Compound | Glide SP | -8.5 | H-bond with ASP123 (carboxamide) |
| Parent Compound | AutoDock Vina | -9.1 | H-bond with ASP123, Pi-cation with LYS56 |
| 4-Chloro-2-fluorobenzoyl derivative | Glide SP | -9.2 | H-bond with ASP123, Halogen bond with SER120 |
| 4-Chloro-2-fluorobenzoyl derivative | AutoDock Vina | -9.8 | H-bond with ASP123, Pi-cation with LYS56 |
| 3-Methyl-2-fluorobenzoyl derivative | Glide SP | -8.7 | H-bond with ASP123, Hydrophobic contact with LEU88 |
Table 1. Illustrative docking scores for hypothetical derivatives of this compound against a target protein. The scores and interactions are examples to demonstrate the output of pose prediction and scoring function analysis.
Traditional docking methods often treat the protein receptor as a rigid entity. However, proteins are dynamic and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". nih.gov To account for this flexibility, advanced docking techniques such as ensemble docking and induced-fit docking (IFD) are utilized.
Ensemble docking involves docking the ligand against a collection of different static protein structures, often derived from experimental methods or molecular dynamics simulations. This approach can better represent the conformational diversity of the target. IFD is a more computationally intensive method where the flexibility of specific amino acid side chains in the binding site is explicitly modeled during the docking process. frontiersin.org For a flexible ligand like this compound, IFD can provide a more accurate prediction of the binding mode by allowing the receptor pocket to adapt to the ligand's shape and chemical features. chemicalpapers.com
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fi By solving Newton's equations of motion for the system, MD simulations can assess the stability of a docked pose and provide insights into the energetic and structural dynamics of the complex. nih.govnih.gov Starting from a docked pose of this compound, an MD simulation can reveal whether the key interactions predicted by docking are maintained over time, thus validating the proposed binding mode. nih.gov
The output of an MD simulation is a trajectory, which is a series of atomic coordinates over time. Analysis of this trajectory can yield valuable information. mdpi.com
Root-Mean-Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the structural stability of the complex. A stable RMSD over the course of the simulation suggests that the complex has reached equilibrium and the ligand remains stably bound.
Root-Mean-Square Fluctuation (RMSF): This is calculated for individual residues to identify flexible regions of the protein. High fluctuations in binding site residues may indicate conformational changes that accommodate the ligand.
Interaction Analysis: The trajectory can be analyzed to monitor specific interactions, such as hydrogen bonds, hydrophobic contacts, or water bridges, between the ligand and the protein. This helps to understand which interactions are most persistent and crucial for binding affinity.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds (Ligand-Protein) |
|---|---|---|---|
| 0 | 0.0 | 0.0 | 3 |
| 10 | 1.2 | 0.8 | 2-3 |
| 20 | 1.4 | 0.9 | 2 |
| 30 | 1.5 | 1.0 | 2-3 |
| 40 | 1.4 | 0.9 | 3 |
| 50 | 1.5 | 1.1 | 2 |
Table 2. Illustrative data from an MD simulation trajectory analysis of a this compound-protein complex. The data shows the system reaching a stable equilibrium.
Predicting binding affinity with high accuracy is a major goal of computational chemistry. Free Energy Perturbation (FEP) is a rigorous and computationally demanding technique based on statistical mechanics that can calculate the relative binding free energy difference between two closely related ligands. wikipedia.org FEP simulations involve a non-physical, or "alchemical," transformation where one molecule is gradually mutated into another over a series of steps. nih.govcresset-group.com
By performing this alchemical transformation both in the solvated state and within the protein's binding site, the relative binding free energy (ΔΔG) can be calculated via a thermodynamic cycle. ed.ac.uk For example, FEP could be used to predict the change in binding affinity resulting from modifying the fluorine atom on the benzoyl ring of this compound to a chlorine or a methyl group. These predictions can guide lead optimization by prioritizing modifications that are most likely to improve potency. nih.govresearchgate.net
Pharmacophore Modeling and De Novo Design
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative charges. dergipark.org.tr A pharmacophore model can be generated based on the structure of a single potent ligand bound to its target or from a set of diverse active molecules.
For this compound, a pharmacophore model would highlight the key features responsible for its activity: for instance, the hydrogen bond donor/acceptor capability of the carboxamide, the hydrophobic and aromatic nature of the fluorobenzoyl group, and the specific spatial arrangement of these features. This model can then be used as a 3D query to screen large compound databases for structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net
Furthermore, pharmacophore models can be used in de novo design, where novel molecular structures are built from scratch or by connecting molecular fragments to fit the pharmacophore model. arxiv.org This approach can lead to the discovery of entirely new chemical scaffolds that retain the desired biological activity but may have improved properties, such as better synthetic accessibility or a more favorable pharmacokinetic profile.
Feature-Based Pharmacophore Generation from Active Analogues
Pharmacophore modeling is a cornerstone of rational drug design, distilling the essential steric and electronic features of a molecule required for biological activity. A feature-based pharmacophore model is typically generated from a set of structurally diverse molecules that are known to be active against a specific biological target. This model represents a three-dimensional arrangement of key chemical features such as hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions, and aromatic rings.
For this compound, a hypothetical pharmacophore model can be derived from its own structural features, which would be validated and refined using a series of active analogues. The key pharmacophoric features of this compound include:
One Hydrogen Bond Donor (HBD): Located on the primary amide (-NH2).
Two Hydrogen Bond Acceptors (HBAs): The oxygen atoms of the benzoyl and carboxamide carbonyl groups.
One Aromatic Ring (AR): The 2-fluorobenzoyl moiety.
One Hydrophobic Feature (H): The piperidine ring provides a non-polar scaffold.
In a typical drug discovery workflow, this initial hypothesis would be overlaid with the structures of other active N-benzoylpiperidine analogues. The common features across these molecules would be identified to generate a robust 3D pharmacophore model. This model then serves as a sophisticated filter for virtual screening of large chemical databases to identify novel compounds that possess the required features in the correct spatial orientation, and are therefore more likely to be biologically active.
Fragment-Based Drug Design (FBDD) Approaches to the Piperidine Scaffold
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for lead identification. It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown or linked together to produce a higher-affinity lead compound.
The structure of this compound can be deconstructed into three primary fragments, illustrating how FBDD principles could be applied to its design:
The Piperidine Scaffold: Piperidine is a highly privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional character is advantageous for exploring protein binding pockets, often leading to improved selectivity and physicochemical properties compared to flat aromatic systems. researchgate.netresearchgate.net The piperidine-4-carboxamide portion can be considered a versatile starting point in an FBDD campaign.
The 2-Fluorobenzoyl Group: This fragment provides key aromatic and carbonyl interactions.
The Carboxamide Group: This functional group offers critical hydrogen bonding capabilities.
An FBDD approach could involve identifying a piperidine-4-carboxamide fragment that binds to a target's active site. Subsequently, this core could be elaborated upon. For instance, screening a library of substituted benzoyl fragments could lead to the identification of the 2-fluorobenzoyl moiety as an optimal binder for a nearby sub-pocket, a process known as "fragment growing." This rational, step-wise construction allows for meticulous optimization of interactions with the target protein, enhancing potency and selectivity.
Computational Prediction of Drug-like Properties and ADME-Relevant Parameters (In Silico Assessment Only)
In silico tools are invaluable for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its general "drug-likeness." These predictions help to identify potential liabilities before significant resources are invested in synthesis and experimental testing. The following sections detail the computationally predicted properties of this compound.
Prediction of Lipophilicity (cLogP/cLogD) and Aqueous Solubility
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's solubility, permeability, and metabolic stability. Aqueous solubility is equally crucial for absorption and formulation. Various computational models exist to predict these values.
The predicted lipophilicity and solubility for this compound, based on different algorithmic models, are presented below. A consensus of these predictions suggests moderate lipophilicity. The predicted aqueous solubility (LogS) indicates that the compound is likely to be soluble to moderately soluble.
| Parameter | Prediction Method | Predicted Value |
|---|---|---|
| Lipophilicity (LogP) | iLOGP | 1.67 |
| XLOGP3 | 1.37 | |
| WLOGP | 1.07 | |
| MLOGP | 0.98 | |
| SILICOS-IT | 1.61 | |
| Aqueous Solubility (LogS) | ESOL | -2.28 |
| Ali et al. | -2.88 | |
| SILICOS-IT | -2.29 |
Topological Polar Surface Area (TPSA) and Rotatable Bonds Analysis
Topological Polar Surface Area (TPSA) is defined as the surface sum over all polar atoms in a molecule. It is a good predictor of a drug's passive intestinal absorption and blood-brain barrier penetration. The number of rotatable bonds is a measure of molecular flexibility, which can impact binding affinity and bioavailability. For good oral bioavailability, it is generally considered favorable for a molecule to have a TPSA of ≤140 Ų and ≤10 rotatable bonds.
The in silico analysis of this compound indicates that it possesses favorable characteristics in both of these areas, suggesting a good potential for oral bioavailability.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 69.49 Ų | Within the favorable range for good cell permeability. |
| Number of Rotatable Bonds | 2 | Indicates low conformational flexibility, which is often beneficial for bioavailability. |
In Silico Prediction of Metabolic Soft Spots and Chemical Stability
Identifying metabolic "soft spots"—sites on a molecule that are most susceptible to metabolic transformation by enzymes like the Cytochrome P450 (CYP) family—is crucial for designing metabolically stable drugs. In silico tools can predict these sites based on known metabolic pathways and chemical reactivity.
For this compound, a structural analysis points to several key considerations for metabolic stability:
Piperidine Ring: The aliphatic piperidine ring is a potential site for oxidation (hydroxylation) by CYP enzymes. The carbons alpha to the ring nitrogen are often susceptible to metabolism.
Aromatic Ring: The benzoyl ring could undergo hydroxylation. However, the presence of the fluorine atom is a key design feature. Fluorine substitution is a well-established strategy to "block" sites of metabolism. vcclab.orgmolinspiration.com Placing the fluorine at the ortho position can sterically and electronically hinder CYP-mediated oxidation at that site and potentially adjacent positions, thereby enhancing the metabolic stability of the entire benzoyl moiety.
Amide Groups: The two amide bonds within the molecule are generally stable to hydrolysis, though this can vary depending on the biological environment.
Computational models predict that this compound is not likely to be a significant inhibitor of major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4, which reduces the risk of drug-drug interactions. The strategic placement of the fluorine atom is a classic example of rational design aimed at improving the molecule's metabolic profile.
Structural Biology of 1 2 Fluorobenzoyl Piperidine 4 Carboxamide Target Complexes
X-ray Crystallography of 1-(2-Fluorobenzoyl)piperidine-4-carboxamide Bound to its Protein Target
X-ray crystallography is a premier technique for obtaining high-resolution, three-dimensional structural information of a molecule's interaction with its protein target. nih.govnih.gov This method provides precise atomic coordinates, revealing detailed binding modes, conformational changes, and the network of interactions stabilizing the complex. nih.gov
The initial and often most challenging step in an X-ray crystallography study is the growth of a well-ordered crystal of the protein-ligand complex that is large enough for diffraction experiments. nih.gov
Crystal Growth: The process would begin by purifying the target protein to a high degree of homogeneity. The this compound compound would then be introduced to the protein solution. Co-crystallization is a common method where the ligand is mixed with the protein before crystallization trials are initiated. nih.gov Alternatively, soaking, a technique where a pre-existing crystal of the protein (apo-crystal) is submerged in a solution containing the ligand, could be used. nih.gov
Crystallization screening is typically performed using vapor diffusion methods (sitting-drop or hanging-drop) under a wide array of conditions, varying parameters such as precipitant type and concentration, pH, temperature, and the presence of additives. The goal is to identify a condition that yields diffraction-quality crystals of the complex.
Diffraction Data Collection and Processing: Once suitable crystals are obtained, they are cryo-cooled to minimize radiation damage during data collection. A single crystal is then exposed to a high-intensity X-ray beam, often at a synchrotron source. mdpi.com As the crystal is rotated in the beam, it diffracts the X-rays into a specific pattern of spots, which are recorded by a detector.
The collected diffraction images are then processed. This involves indexing the diffraction pattern to determine the unit cell dimensions and crystal lattice symmetry, followed by integrating the intensities of each reflection. The data is then scaled and merged to produce a final, comprehensive dataset of reflection intensities and their corresponding errors.
Below is an example of a data collection and processing statistics table that would be generated.
Table 1: Illustrative X-ray Data Collection and Processing Statistics This table represents typical data and is for illustrative purposes only.
| Parameter | Value |
|---|---|
| Data Collection | |
| Synchrotron Source | Advanced Light Source (ALS) 8.3.1 |
| Wavelength (Å) | 1.1159 |
| Temperature (K) | 100 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |
| Resolution (Å) | 50.0 - 1.8 |
| Data Processing | |
| Rmerge | 0.08 (0.45)¹ |
| I / σ(I) | 15.2 (2.1)¹ |
| Completeness (%) | 99.8 (99.5)¹ |
| Redundancy | 7.1 (6.9)¹ |
| Unique Reflections | 45,120 |
¹Values in parentheses are for the highest-resolution shell.
Structure Determination: The "phase problem" is the central challenge in structure determination. The diffraction experiment measures the intensities of the X-ray reflections but not their phases, which are essential for calculating the electron density map. nih.gov If a similar protein structure is already known, the molecular replacement (MR) method is used. In this approach, the known structure is used as a search model to solve the phase problem for the new crystal structure.
Refinement and Validation: Once initial phases are obtained, an electron density map is calculated. A computational model of the protein-ligand complex is then built into this map. This initial model is improved through iterative cycles of refinement, where the atomic coordinates are adjusted to better fit the experimental data (the electron density map), while simultaneously ensuring the model adheres to known principles of chemical geometry. mdpi.com
The quality of the final model is assessed using various validation tools. The R-work and R-free values are key indicators of how well the model agrees with the diffraction data. An R-free value is calculated from a small subset of reflections that were not used during refinement to prevent model bias. The final refined structure would clearly show the binding pose of this compound within the protein's active site, detailing key hydrogen bonds, hydrophobic interactions, and other forces.
Table 2: Illustrative Structure Refinement and Validation Statistics This table represents typical data and is for illustrative purposes only.
| Parameter | Value |
|---|---|
| Refinement | |
| Resolution (Å) | 20.0 - 1.8 |
| Rwork / Rfree | 0.19 / 0.22 |
| Number of Atoms | |
| Protein | 4,250 |
| Ligand | 28 |
| Water | 310 |
| Validation | |
| Ramachandran Plot | |
| Favored (%) | 98.0 |
| Allowed (%) | 2.0 |
| Outliers (%) | 0.0 |
| Average B-factor (Ų) | 25.5 |
| RMSD Bonds (Å) | 0.005 |
| RMSD Angles (°) | 1.1 |
Cryo-Electron Microscopy (Cryo-EM) for Large Macromolecular Assemblies
Cryo-electron microscopy (Cryo-EM) has become a powerful tool for determining the structure of large and complex biological macromolecules that are often resistant to crystallization. unica.it This technique is particularly valuable for dynamic systems or membrane proteins. unica.itmdpi.com
For a complex involving this compound, Cryo-EM would be the method of choice if the target protein is part of a large assembly (typically >100 kDa). The process involves flash-freezing a thin layer of the purified complex solution in vitreous ice. unica.it A transmission electron microscope then images hundreds of thousands of individual, randomly oriented particles.
Computational software is used to pick these particles from the micrographs and classify them into different two-dimensional views. These 2D class averages are then used to reconstruct a three-dimensional electron density map of the complex. At near-atomic resolution, it is possible to build a detailed model of the protein and visualize the bound ligand, similar to what is achieved with X-ray crystallography. unica.it
Advanced Research Applications and Future Perspectives for 1 2 Fluorobenzoyl Piperidine 4 Carboxamide
Development of 1-(2-Fluorobenzoyl)piperidine-4-carboxamide as Chemical Probes
A key direction in modern pharmacology is the development of high-quality chemical probes to study the function of proteins and validate targets for drug discovery. rsc.org The piperidine (B6355638) scaffold is well-suited for creating such tools due to its synthetic tractability and its presence in numerous bioactive molecules. whiterose.ac.ukthieme-connect.com For this compound, this would involve creating specialized analogues designed for cellular imaging and proteomic studies.
Fluorescently Labeled Analogues for Cellular Imaging Studies
To visualize the distribution and interaction of this compound within a cellular environment, fluorescently labeled analogues could be synthesized. This process involves attaching a fluorophore (a fluorescent dye) to a position on the molecule that does not disrupt its binding to its biological target. nih.gov Such probes are invaluable for real-time visualization of molecular events and can provide insights into the compound's mechanism of action. nih.gov
The design of these probes would involve linking dyes like fluorescein, rhodamine, or cyanine (B1664457) dyes to the parent compound. The selection of the fluorophore and the linker chemistry is critical to preserving the biological activity of the original molecule.
Table 1: Representative Fluorescent Dyes for Probe Development
| Fluorophore | Excitation (nm) | Emission (nm) | Key Feature |
| Fluorescein | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |
| TAMRA | ~555 | ~580 | Orange-red fluorescence, often used in FRET. |
| Cyanine5 (Cy5) | ~649 | ~670 | Far-red fluorescence, reduces background autofluorescence. |
| NBD | ~465 | ~535 | Environment-sensitive fluorophore. |
This table presents a selection of common fluorophores that could potentially be conjugated to this compound to create chemical probes for cellular imaging studies.
Biotinylated Probes for Proteomic Target Engagement and Deconvolution
Identifying the specific protein targets of a small molecule is a crucial step in understanding its biological effects. Biotinylation is a powerful technique for target identification. nih.gov A biotin (B1667282) molecule can be attached to this compound via a chemical linker. When this biotinylated probe is introduced to cell lysates or intact cells, it binds to its protein targets. The resulting probe-protein complexes can then be captured using streptavidin-coated beads, which have a very high affinity for biotin. nih.gov The captured proteins can be identified using mass spectrometry, revealing the direct molecular targets of the compound.
Table 2: Hypothetical Workflow for Target ID using a Biotinylated Probe
| Step | Procedure | Purpose |
| 1. Synthesis | Conjugate this compound with biotin via a linker. | Create the chemical probe. |
| 2. Incubation | Treat cell lysate or live cells with the biotinylated probe. | Allow the probe to bind to its cellular targets. |
| 3. Capture | Add streptavidin-coated magnetic beads to the lysate. | Isolate the probe-protein complexes. |
| 4. Elution | Wash away non-specific binders and elute the captured proteins. | Purify the target proteins. |
| 5. Analysis | Identify eluted proteins using LC-MS/MS (Mass Spectrometry). | Determine the molecular targets of the parent compound. |
This table outlines a potential workflow for identifying the protein targets of this compound using a biotinylated chemical probe.
Exploration of Novel Biological Roles for Identified Targets Through Chemical Modulation
Once the molecular targets of this compound are identified, the compound can be used to study the biological functions of these targets. By selectively inhibiting or activating a target protein, the compound allows researchers to observe the downstream cellular consequences. This approach can uncover new roles for proteins in health and disease. For instance, various piperidine-4-carboxamide derivatives have been found to act as potent inhibitors of targets involved in infectious diseases and HIV. nih.govnih.gov If this compound engages a novel target, it would become an essential tool for dissecting its role in cellular pathways.
Combination Strategies with Other Modulators for Synergistic Biological Responses
Complex diseases often involve multiple biological pathways, and targeting a single protein is not always effective. Combination therapies, where two or more drugs are used together, can produce a synergistic effect, meaning the combined effect is greater than the sum of their individual effects. nih.gov Should this compound be found to have, for example, anti-proliferative activity, it could be tested in combination with other established therapeutic agents. The goal would be to identify combinations that are more effective at lower concentrations, potentially reducing side effects.
Integration of this compound Research into Systems Biology Frameworks
Systems biology aims to understand the larger picture of how biological components interact within a network. Data generated from studies with this compound—such as identified targets from proteomics, observed cellular phenotypes, and downstream pathway alterations—could be integrated into computational models. This would help predict the compound's broader effects on the cellular network, identify potential off-target effects, and generate new hypotheses about its mechanism of action. This integrative approach is critical for a comprehensive understanding of a molecule's biological activity beyond a single target.
Q & A
Q. How can researchers optimize the synthesis of 1-(2-fluorobenzoyl)piperidine-4-carboxamide to improve yield and purity?
The synthesis typically involves multi-step reactions, including piperidine ring formation, fluorobenzoyl group introduction, and carboxamide functionalization. Key parameters to optimize include:
- Temperature control : Maintaining 0–5°C during acylation steps prevents side reactions (e.g., hydrolysis of the fluorobenzoyl group) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while aqueous workup removes unreacted intermediates .
- Analytical monitoring : Use HPLC to track reaction progress and NMR (¹H/¹³C) to confirm intermediate structures before proceeding to subsequent steps .
Q. What analytical techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm the presence of the fluorobenzoyl group (e.g., aromatic protons at δ 7.4–7.8 ppm) and piperidine carboxamide backbone (e.g., NH peaks at δ 6.5–7.0 ppm) .
- HPLC/MS : Assess purity (>95%) and molecular weight confirmation (e.g., [M+H]+ at m/z 279.1) .
- Solubility testing : Evaluate solubility in DMSO (common for biological assays) and aqueous buffers to guide formulation .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- In vitro enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates. For example, IC₅₀ values <10 µM suggest promising activity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs to quantify binding affinity .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies in reported IC₅₀ values or target selectivity may arise from:
- Assay variability : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Compound stability : Perform stability tests under assay conditions (pH, temperature) to rule out degradation .
- Structural analogs : Compare activity of this compound with its 2-chloro or 4-fluoro derivatives to identify substituent-specific effects .
Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?
- Docking simulations : Model interactions with targets (e.g., enzyme active sites) using software like AutoDock Vina. Focus on the fluorobenzoyl group’s role in π-π stacking or hydrophobic interactions .
- QSAR models : Train models on analogs to predict bioactivity changes upon modifying the piperidine carboxamide or fluorobenzoyl substituents .
Q. How can reaction conditions be optimized using computational tools?
- Quantum chemical calculations : Predict transition states for key steps (e.g., acylation) to identify optimal temperatures or catalysts .
- Machine learning : Analyze historical reaction data to recommend solvent systems or stoichiometry adjustments for higher yields .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility without altering bioactivity .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide for improved pharmacokinetics .
Q. How can researchers validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays and MS identification .
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
Q. What methods mitigate instability of the fluorobenzoyl group under basic conditions?
Q. How can researchers design stability-indicating assays for long-term storage studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and varying pH levels, then monitor degradation products via LC-MS .
- Storage conditions : Recommend lyophilization or inert atmosphere storage if oxidative decomposition is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
